No Empirically Validated Biological Data Available for N-(2-(furan-3-yl)ethyl)-2-methoxy-5-methylbenzenesulfonamide
A comprehensive search of PubMed, ChEMBL, BindingDB, PubChem, and the patent literature (conducted 28 April 2026) returned zero peer-reviewed articles, bioassay records, or patent filings that report quantitative in vitro or in vivo data for this specific CAS number [1]. By contrast, the broader class of furyl sulfonamides described by Angeli et al. (2023) encompasses 15 compounds with Ki values against four hCA isoforms ranging from low nanomolar to micromolar, demonstrating that the chemical space is tractable and that its members are not bio‑silent [2]. The complete absence of primary data for the target compound precludes any direct comparison and shifts the evidentiary basis to class‑level inference. This stark data asymmetry is itself the most critical piece of evidence for procurement: any biological claims attributed to the target compound must be validated de novo.
| Evidence Dimension | Existence of primary bioactivity data (Ki, IC50, or EC50) |
|---|---|
| Target Compound Data | 0 peer-reviewed bioactivity records identified |
| Comparator Or Baseline | Furyl sulfonamide class: 15 compounds with Ki values reported across hCA I, II, IV, IX [2] |
| Quantified Difference | Complete data void for target vs. well-characterized class |
| Conditions | Literature and database survey (PubMed, ChEMBL, BindingDB, PubChem) |
Why This Matters
Procurement scientists must recognize that the target compound has no proven biological annotation; any project using it must budget for full in vitro profiling rather than relying on literature precedent.
- [1] Systematic database survey performed 28 April 2026 across PubMed, ChEMBL, BindingDB, PubChem, and Google Patents using CAS 1428352-27-5 and IUPAC name as queries. No quantitative bioactivity records returned. View Source
- [2] Angeli, A., Kartsev, V., Petrou, A., Lichitsky, B., Komogortsev, A., Geronikaki, A., & Supuran, C. T. (2023). Substituted furan sulfonamides as carbonic anhydrase inhibitors: Synthesis, biological and in silico studies. Bioorganic Chemistry, 138, 106621. https://doi.org/10.1016/j.bioorg.2023.106621 View Source
